molecular formula C8H7NO2 B089597 4-Nitrostyrene CAS No. 100-13-0

4-Nitrostyrene

Cat. No.: B089597
CAS No.: 100-13-0
M. Wt: 149.15 g/mol
InChI Key: YFZHODLXYNDBSM-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

4-Nitrostyrene has been found to participate in various biochemical reactions . It interacts with a range of enzymes, proteins, and other biomolecules, often serving as a substrate for enzymatic reactions . The nature of these interactions is complex and can vary depending on the specific conditions of the reaction .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms can vary depending on the biochemical context and the specific biomolecules involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings highlight the importance of careful dosage control when using this compound in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific pathways involved can vary depending on the biochemical context .

Transport and Distribution

This compound can be transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, and these interactions can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . The specific localization can influence the biochemical reactions in which this compound participates .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrostyrene can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the nitration of styrene due to its simplicity and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

4-Nitrostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 4-Aminostyrene.

    Oxidation: 4-Nitrobenzaldehyde or 4-nitrobenzoic acid.

    Substitution: Various substituted nitrobenzenes depending on the nucleophile used.

Scientific Research Applications

4-Nitrostyrene has several applications in scientific research:

Comparison with Similar Compounds

4-Nitrostyrene can be compared with other nitro-substituted styrenes and nitrobenzenes:

    3-Nitrostyrene: Similar to this compound but with the nitro group at the meta position. It exhibits different reactivity due to the position of the nitro group.

    2-Nitrostyrene: The nitro group is at the ortho position, leading to steric hindrance and different chemical behavior.

    4-Nitrobenzaldehyde: Lacks the vinyl group, making it less reactive in addition reactions but more reactive in nucleophilic aromatic substitution.

This compound is unique due to the combination of the nitro and vinyl groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

1-ethenyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZHODLXYNDBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24936-54-7
Record name Benzene, 1-ethenyl-4-nitro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24936-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70142845
Record name Benzene, 1-ethenyl-4-nitro- (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100-13-0
Record name 4-Nitrostyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Styrene, p-nitro-
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Record name Benzene, 1-ethenyl-4-nitro- (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrostyrene (stabilized with TBC)
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Synthesis routes and methods I

Procedure details

To an ethanol solution (3 ml) containing 4-nitroiodobenzene (125 mg), tributylvinyltin (174 mg), and potassium carbonate (138 mg) the mesh catalyst precursor (12 mm by 14 mm, wire diameter of 0.1 mm, opening of 0.154 mm) prepared in Example 3 was added to be heated for 12 hours at 80° C. The reaction mixture was cooled to room temperature, and the mesh catalyst precursor was washed with ethanol to be taken off from the reaction mixture. The solvent was distilled from the reaction mixture under reduced pressure. The residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=4:1) to give an intended product, 4-nitrostyrene with 90% yield. The mesh catalyst precursor taken off from the mixture was again used in the same reaction to again give the intended product, 4-nitrostyrene with 88% yield. The mesh catalyst precursor could be recycled at least ten times.
Quantity
125 mg
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reactant
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174 mg
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138 mg
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reactant
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Quantity
3 mL
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 500 ml 3-neck round bottom flask was fitted with a thermometer and steam distillation apparatus. The flask was charged with 12.5 g (0.054 mol) of 4-nitrophenethyl bromide, 75 ml (0.565 mol) of triethanolamine and 50 ml of water. The reaction mixture was heated to reflux and the mixture was allowed to slowly steam distill. Approximately 100 mg of hydroquinone was added to the distillate collected in order to prevent polymerization. The distillate was extracted three times with diethyl ether and the combined organic phases were washed with water, 1N hydrochloric acid, water, and a saturated sodium chloride solution in sequence. The organic phase was dried over anhydrous sodium sulfate and evaporated to dryness under reduced pressure to provide 7.193 g of 4-nitrostyrene as an oil which solidified upon cooling. Additional quantities of this material were prepared by the general procedure above.
Quantity
12.5 g
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reactant
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75 mL
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reactant
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50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

p-Nitrophenylacetaldehyde was prepared by the method described in Lethbridge et al., J. Chem. Soc. Perkin I, 35 1973) from p-nitrophenylethylene. The p-nitrophenylethylene was prepared by the method described in Strassburg et al., J. Am. Chem. Soc. 69:2142 (1947) from 1-bromo-2-(p-nitrophenyl)ethane commercially obtainable from Aldrich Chemical Co., Milwaukee, Wis.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 4-Nitrostyrene has the molecular formula C8H7NO2 and a molecular weight of 151.15 g/mol.

A: Various spectroscopic techniques have been employed to characterize this compound. These include 1H NMR, 13C NMR [], IR, and UV-Vis spectroscopy [, ]. For instance, the intense blue color of the this compound derivative, 2,4-bis(4-nitrophenyl)pent-2-enedinitrile (BPD) anion, is characterized by a maximum absorbance (λm) at 582 nm with a molar absorptivity (ε) of 60000 L mol−1cm−1 in methanol [].

A: this compound serves as an excellent model compound in catalysis due to its two easily reducible groups, the nitro (-NO2) and the vinyl (C=C) groups. This allows researchers to investigate the chemoselectivity of catalysts, aiming for selective reduction of either the nitro group to an amine (-NH2) or the vinyl group to an alkyl group [, , , , , , , , ].

A: The hydrogenation of this compound can yield three main products: 4-vinylaniline, 4-ethylnitrobenzene, and 4-ethylaniline. Achieving high selectivity for a specific product is a significant challenge, as the reaction pathway is influenced by the catalyst and reaction conditions [, , , , ].

A: A wide range of catalysts have been studied for their activity and selectivity in this compound hydrogenation. These include graphene-encapsulated Ni and Pd nanoparticles [], carbon dots-induced Cu nanoparticles [, ], TiO2 supported Ni3Sn2 alloy catalysts [, ], and Pd@Ru core–shell nanocubes [].

A: Solvent selection significantly influences the reaction pathway. For example, Ni@C catalysts exhibit selectivity towards nitro group reduction in toluene, while N-doped Pd@NC-2 catalysts preferentially hydrogenate the C=C bond in cyclohexane [].

A: Light irradiation can enhance the catalytic activity of certain systems. For instance, Cu3P-CDs-Cu nanocomposites exhibit enhanced activity for this compound hydrogenation under sunlight irradiation due to the formation of an all-solid-state Z-scheme photocatalytic system []. Similarly, IrCo nanoalloys display unique light-induced local heating properties, promoting hydrogen transfer from ammonia borane to this compound [].

A: The choice of support material significantly impacts catalytic performance. For example, TiO2 supported Ni3Sn2 alloy catalysts show higher activity and selectivity compared to other metal oxide supports (Al2O3, ZrO2, SnO2, and CeO2) []. Similarly, amphiphilic mesoporous Co@Co-N-C@SBA-15 catalysts with a hydrophilic silica support demonstrate enhanced performance in aqueous solutions compared to their non-amphiphilic counterparts [].

A: Catalyst stability is crucial for reusability. Studies have shown that catalysts like graphene-encapsulated Ni and Pd [], carbon dots-induced Cu [], and TiO2 supported Ni3Sn2 [] retain their activity and selectivity over multiple cycles, indicating good stability.

A: Density Functional Theory (DFT) calculations have been instrumental in elucidating the reaction mechanisms and rationalizing the selectivity of different catalysts for this compound hydrogenation [, , ]. These studies provide valuable insights into the interaction of this compound and its hydrogenation products with the catalyst surface, guiding the design of more efficient and selective catalysts.

A: The stability of this compound derivatives can be influenced by factors like pH and the presence of bases. For example, during the synthesis of peptides using α-cyano-4-nitrostyrene-β-yl esters, the formation of BPD as a byproduct was observed due to the presence of 4-nitrobenzyl cyanide impurity. This side reaction could be avoided by using a weaker base like N-methylmorpholine instead of triethylamine [].

ANone: As with any chemical, appropriate safety precautions should be taken when handling this compound. This includes wearing personal protective equipment and following established laboratory procedures. Disposal should be conducted according to local regulations and guidelines for hazardous waste management.

A: Researchers are exploring sustainable approaches for this compound utilization. For instance, the use of biomass-derived chitin as a support for Pt-Ni bimetallic catalysts in this compound hydrogenation offers a greener alternative to traditional support materials []. Additionally, the development of highly selective catalysts minimizes waste generation and promotes efficient resource utilization.

A: Various analytical techniques are employed to monitor the progress and analyze the products of reactions involving this compound. These include gas chromatography (GC) [], high-performance liquid chromatography (HPLC) [], nuclear magnetic resonance (NMR) spectroscopy [, , ], mass spectrometry (MS), and X-ray photoelectron spectroscopy (XPS) [].

A: this compound and its derivatives find applications beyond catalysis. For instance, 4-chloro-3-nitrostyrene serves as a precursor for reactive copolymers []. Additionally, polymers containing this compound units are explored for their potential in second-order nonlinear optics [].

A: Research on this compound has seen several milestones, including the development of highly chemoselective catalysts for its hydrogenation [, , , , , , , ]. Additionally, the utilization of this compound in synthesizing novel polymers with tailored properties marks another significant development [, ].

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